molecular formula C39H49Cl2N5O4 B1193476 SCQ-14d

SCQ-14d

Cat. No.: B1193476
M. Wt: 722.752
InChI Key: ODMAGXZOJNLPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SCQ-14d is a novel Inhibitor of p53-Murine Double Minute 2 (MDM2) Interaction and Histone Deacetylases (HDACs) with the IC50 values of 140, 910 and 17.5 nmol/L against MDM2, HDAC1, and HDAC6, respectively, showing the tumor growth inhibition (TGI) in the A549 xenograft model was 65.4%, higher than that of SAHA and Nutlin at the same dose (TGI=57.3% and 44.0%, respectively).

Properties

Molecular Formula

C39H49Cl2N5O4

Molecular Weight

722.752

IUPAC Name

7-(4-(2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-N-hydroxyheptanamide

InChI

InChI=1S/C39H49Cl2N5O4/c1-5-50-33-26-29(39(2,3)4)15-20-32(33)37-42-35(27-11-16-30(40)17-12-27)36(28-13-18-31(41)19-14-28)46(37)38(48)45-24-22-44(23-25-45)21-9-7-6-8-10-34(47)43-49/h11-20,26,35-36,49H,5-10,21-25H2,1-4H3,(H,43,47)

InChI Key

ODMAGXZOJNLPBL-UHFFFAOYSA-N

SMILES

O=C(NO)CCCCCCN1CCN(C(N2C(C3=CC=C(Cl)C=C3)C(C4=CC=C(Cl)C=C4)N=C2C5=CC=C(C(C)(C)C)C=C5OCC)=O)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SCQ-14d;  SCQ 14d;  SCQ14d

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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